molecular formula C9H6ClNO3 B077933 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 14529-12-5

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B077933
CAS RN: 14529-12-5
M. Wt: 211.6 g/mol
InChI Key: FKTQNWWDMJDNHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazine derivatives involves complex reactions and methodologies. For instance, a study by Weatherhead-Kloster et al. (2005) describes the organic crystal engineering of a 1,4-piperazine-2,5-dione derivative, synthesized over several steps from a precursor compound, highlighting the intricacies involved in creating such molecules (Weatherhead-Kloster et al., 2005). Although not directly related to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, this example underscores the synthetic complexity and the potential for creating diverse molecular structures within this chemical family.

Molecular Structure Analysis

The study of molecular structures, especially through techniques like X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its potential interactions. For example, Gerhardt and Egert (2015) explored the hydrogen-bond-based synthon motifs in cocrystals of chlorouracil derivatives, demonstrating the importance of molecular structure in dictating the properties and reactivity of these compounds (Gerhardt & Egert, 2015).

Chemical Reactions and Properties

Chemical reactions involving benzoxazine derivatives can lead to a variety of products depending on the reactants and conditions used. Singh et al. (1992) discussed transformations of oxazine derivatives to different heterocyclic compounds, indicating the chemical versatility and reactivity of such molecules (Singh et al., 1992).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and arrangement. Studies focusing on these aspects help in understanding how these compounds can be processed and applied in different contexts. For example, the polymorphic forms of benzoxazine crystals can exhibit different physical properties, which are critical for their application in material science and engineering.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of benzoxazine derivatives. The work by Waisser et al. (2007) on halogenated benzoxazine derivatives provides insight into the structure-activity relationships and chemical behavior of these compounds, emphasizing their antimicrobial potential (Waisser et al., 2007).

Scientific Research Applications

Synthesis and Chemical Transformations

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione has been utilized in the synthesis of diverse heterocyclic compounds. For example, its reactions with alkylidenephosphoranes yield substituted quinolines, benzazepines, indanone, and furan derivatives, showcasing its role in the development of novel heterocyclic frameworks (Kamel & Abdou, 2007). Another study demonstrates its rearrangement under specific conditions to produce different heterocyclic compounds, further emphasizing its reactivity and utility in organic synthesis (Kim, 1976).

Antimycobacterial Agents

Significant research has been dedicated to exploring the antimycobacterial properties of derivatives of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. A study found that 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and their dithione counterparts exhibit potent in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium, comparable to or better than that of isoniazid. The study also investigated the structure-activity relationships, providing insights into the design of more effective antimycobacterial agents (Waisser et al., 2000).

Polymer Synthesis

The compound has been explored in the synthesis of polymers, such as polyanthranilides, through ring-scission polymerization. This process highlights its potential in creating novel polymeric materials with unique properties (Thar, 1982).

Crystal Structure and Interactions

Research on the crystal structure of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione reveals detailed insights into its molecular organization, demonstrating the importance of weak interactions and halogen contacts in the stabilization of its crystal structure. Such studies contribute to the understanding of molecular interactions and design principles in crystal engineering (Pogoda et al., 2018).

properties

IUPAC Name

6-chloro-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQNWWDMJDNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162964
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

CAS RN

14529-12-5
Record name 5-Chloro-N-methylisatoic anhydride
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl-
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Record name 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4.95 g (25.1 mmol) of 5-chloroisatoic anhydride in 80 mL of dry N,N-dimethylformamide (DMF) was added 5.15 g (48.6 mmol) of powdered sodium carbonate forming a suspension. The suspension was then treated with 2.00 mL (4.86 g; 32.1 mmol) of iodomethane. The resulting suspension was stirred for 13 hours, then it was poured into 300 mL of water with vigorous stirring. After 2-3 minutes the resulting precipitate was filtered, and washed with 200 mL of water. The filter cake was dissolved in 200 mL of dichloromethane and this solution was dried (Na2SO4). The solution was concentrated in vacuo and the residue triturated with ethyl acetate-hexane (1:3). The solid was filtered, washed with ethyl acetate-hexane (1:3), and finally hexane. The solid was dried in vacuo to give 3.90 g (73%) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-D6) d 3.42 (s, 3 H), 7.44 (d, 1 H), 7.85 (d, 1 H0, 7.83, (d, 1 H), 7.92 (d, 1 H). MS (Cl Mode) m/z 212 (M+H, 100%), 240 (M+29, 8%). HPLC analysis showed a single peak.
Quantity
4.95 g
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reactant
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5.15 g
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80 mL
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solvent
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2 mL
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Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Chloro-1Hbenzo[d][1,3]oxazine-2,4-dione (22.88 g, 116 mmol) was dissolved in dimethylformamide (150 mL), and sodium carbonate (14.73 g, 139 mmol) was added. Methyl iodide (10.86 mL, 174 mmol) was then added dropwise. The reaction was stirred at room temperature overnight. Water (150 mL) was then added, and the mixture was stirred for 1 hour. The solid was collected by filtration. The impure solid was sonicated in methyl-tert-butyl ether for several minutes, and then collected by filtration yielding the product as a white solid (19.38 g, 79%). 1H NMR (300 MHz, DMSO-d6) δ 3.45 (s, 3H), 7.47 (d, 1H), 7.89 (dd, 1H), 7.94 (d, 1H).
Quantity
22.88 g
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reactant
Reaction Step One
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150 mL
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solvent
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14.73 g
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reactant
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10.86 mL
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reactant
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150 mL
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Yield
79%

Synthesis routes and methods IV

Procedure details

In a 3 L, 3 neck RBF equipped with mechanical stir, addition funnel, thermocouple and N2 inlet, NaH (30.4 g) was suspended in anhydrous THF (400 mL). While stirring at room temperature, a suspension of 5-chloroisatoic anhydride in THF (400 mL) was added in portion-wise manner over 45 min. The reaction mixture was stirred for 50 min (reaction temperature went up from 18 to 28° C.). To this was added CH3I (285 g, 125 mL) over 15 min. The mixture was then stirred at 42° C. for 16 h. Because TLC showed that some unreacted starting material was still present in the reaction mixture, an additional 30 mL of CH3I was added and the reaction mixture stirred at 42° C. for an additional 3 h. Reaction mixture was cooled (RT) and quenched by the slow (40 min) addition of AcOH (55 mL). Reaction mixture was concentrated to give 275 g thick syrupy product, which was used without any further purification. 1H NMR (300 MHz, CDCl3) δ 3.35 (s, 3H), 7.54 (d, 1H), 7.85 (d, 1H), 7.90 (s, 1H).
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30.4 g
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400 mL
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0 (± 1) mol
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reactant
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400 mL
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solvent
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125 mL
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reactant
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Quantity
30 mL
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reactant
Reaction Step Four

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